molecular formula C7H8N3NaO2 B2921829 sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2089277-38-1

sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B2921829
CAS No.: 2089277-38-1
M. Wt: 189.15
InChI Key: ADCKCROBOYTOBY-UHFFFAOYSA-M
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Description

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylate functional group. Its molecular formula is inferred as C₇H₈N₃O₂Na, derived from the deprotonation of the corresponding carboxylic acid (C₇H₉N₃O₂, CAS 1367793-09-6) . The sodium salt form enhances aqueous solubility, making it suitable for applications requiring hydrophilic interactions, such as pharmaceutical or agrochemical formulations.

Properties

IUPAC Name

sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h4-5H,1-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCKCROBOYTOBY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=NN2C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyridine derivative with a triazole precursor in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis, involving optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: In biological research, sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is utilized in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: The compound has shown potential in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, the compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolo-pyridine scaffold is versatile, with modifications at the 8-position significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (Target) C₇H₈N₃O₂Na 189.15 (calc.) Carboxylate (-COO⁻Na⁺) High solubility, potential agrochemical use
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate C₈H₇N₃O₂ 177.16 Methyl ester (-COOCH₃) Lipophilic; used as synthetic intermediate
5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-8-carboxylic acid C₇H₉N₃O₂ 167.17 Carboxylic acid (-COOH) Precursor to sodium salt; moderate solubility
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine C₇H₁₁N₅ 165.20 (calc.) Amine (-NH₂) Antimicrobial potential
Methyl 2-(3-aminophenyl)-triazolo[1,5-a]pyridine-8-carboxylate C₁₄H₁₆N₄O₂ 296.31 Methyl ester, aminophenyl substituent Enhanced bioactivity via aromatic interactions

Physicochemical Properties

  • Solubility : The sodium carboxylate derivative exhibits superior water solubility compared to its methyl ester (logP ~ -0.5 vs. +1.2) and carboxylic acid forms, critical for formulation in aqueous systems .
  • Stability : Carboxylate salts generally demonstrate higher thermal stability than esters or acids, as seen in analogous triazolo-pyridine systems .

Biological Activity

Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and specific case studies.

Chemical Structure and Properties

The compound is a sodium salt derived from 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid. Its structure features a triazole ring fused to a pyridine system, which is known to influence its pharmacological properties.

  • Inhibition of Kinases : this compound has shown potential as an inhibitor of various kinases. For instance:
    • It exhibits strong inhibitory activity against TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM in kinase assays .
    • Selectivity profiling indicates it is a highly selective ALK5/ALK4 inhibitor .
  • Antiviral Activity : Research has indicated that derivatives of triazolo-pyridine compounds can inhibit HIV-1 reverse transcriptase-associated ribonuclease H activity. Some derivatives exhibited IC50 values as low as 0.41 μM for RNase H inhibition .
  • Cytotoxic Effects : The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines:
    • For example, certain derivatives demonstrated significant antiproliferative activity against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular liver carcinoma (HepG2) cell lines using MTT assays .

Case Study 1: Antifibrotic Activity

A study focused on the antifibrotic properties of this compound demonstrated its potential in treating fibrosis-related conditions. The compound was shown to inhibit TGF-β signaling pathways effectively and reduce fibrotic markers in cellular models .

Case Study 2: Antiviral Applications

In another study exploring antiviral applications, derivatives were synthesized and tested against HIV-1. Compounds featuring specific substitutions on the triazole ring were found to enhance RNase H inhibitory activity significantly. The presence of a catechol moiety was critical for achieving potent inhibitory effects .

Table 1: Inhibitory Activity of Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine Derivatives

CompoundTargetIC50 (μM)Notes
12bALK50.013Highly selective
18gRNase H0.41Most potent in series
15gRNase H1.86Catechol moiety present
Various DerivativesCancer Cell Lines (SGC-7901)VariesSignificant cytotoxicity observed

Q & A

Q. Table 1. Key Synthetic Routes for Triazolopyridine Derivatives

MethodConditionsYieldReference
Saponification of esterNaOH (2M), EtOH/H₂O, 60°C, 6 hr85–90%
Multicomponent synthesisAcetic acid, 80°C, 12 hr70–75%
Cross-couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C60–65%

Q. Table 2. Spectral Data for Structural Validation

TechniqueKey SignalsReference
¹H NMRδ 8.2 ppm (triazole H), δ 4.1 ppm (CH₂)
IR1600–1650 cm⁻¹ (COO⁻), 1550 cm⁻¹ (C=N)
XRDMean C–C bond length: 1.40 Å

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